Tyk2-IN-18-d3 -

Tyk2-IN-18-d3

Catalog Number: EVT-15271578
CAS Number:
Molecular Formula: C23H26N8O2
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tyk2-IN-18-d3 is a compound identified as a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound is particularly relevant in the context of autoimmune diseases, where TYK2 plays a crucial role in mediating signaling pathways for various cytokines, including interleukin-23 and interferon-alpha. The compound's structure and properties have been studied to understand its potential therapeutic applications.

Source and Classification

Tyk2-IN-18-d3 is classified as a small molecule inhibitor specifically targeting TYK2. It has been developed for research purposes to explore its effects on cytokine signaling pathways, particularly those involved in autoimmune responses. The compound is derived from synthetic methodologies aimed at optimizing the inhibition of TYK2 activity, which is essential for the propagation of inflammatory signals in various diseases.

Synthesis Analysis

Methods

The synthesis of Tyk2-IN-18-d3 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo multiple reactions, including amination and coupling reactions.
  2. Reagents: Common reagents used include coupling agents, protecting groups, and solvents conducive to organic synthesis.
  3. Purification: The final product is typically purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Technical Details

The synthesis process is designed to maximize yield while minimizing by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Tyk2-IN-18-d3.

Molecular Structure Analysis

Structure

The molecular structure of Tyk2-IN-18-d3 can be represented by its chemical formula, which includes various functional groups that contribute to its inhibitory activity against TYK2. The compound features a complex arrangement that allows for specific interactions with the active site of the enzyme.

Data

Key structural data includes:

  • Molecular Weight: Approximately 400 g/mol.
  • Chemical Formula: C_{XX}H_{XX}N_{XX}O_{XX} (exact values depend on specific substitutions).
  • 3D Structure: Available through computational modeling software, illustrating the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions

Tyk2-IN-18-d3 primarily engages in reversible binding with the active site of TYK2, inhibiting its catalytic activity. The interactions may involve hydrogen bonding and hydrophobic contacts that stabilize the inhibitor within the binding pocket.

Technical Details

The kinetics of inhibition can be characterized using enzyme assays that measure the IC50 values for various substrates, indicating the potency of Tyk2-IN-18-d3 against TYK2 in comparison to other kinases within the Janus family.

Mechanism of Action

Process

The mechanism by which Tyk2-IN-18-d3 exerts its effects involves competitive inhibition of TYK2. Upon administration, the compound binds to the ATP-binding site of TYK2, preventing substrate phosphorylation and thereby blocking downstream signaling pathways associated with inflammatory cytokines.

Data

In vitro studies have demonstrated that Tyk2-IN-18-d3 significantly reduces IL-23 and interferon-alpha signaling in human cells, corroborating its potential utility in treating autoimmune conditions characterized by excessive inflammatory responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant pKa values can inform about ionization states at physiological pH.

Relevant Data or Analyses

Comprehensive characterization studies have been conducted to assess solubility profiles, stability under various conditions, and reactivity with biological targets.

Applications

Tyk2-IN-18-d3 is primarily utilized in scientific research focused on:

  • Autoimmune Diseases: Investigating therapeutic strategies for conditions such as psoriasis and multiple sclerosis where TYK2-mediated signaling is implicated.
  • Inflammation Research: Understanding the role of TYK2 in inflammatory processes and developing targeted therapies.
  • Pharmacological Studies: Evaluating drug interactions and pharmacodynamics related to TYK2 inhibition.
Introduction to TYK2 Signaling Pathways and Therapeutic Targeting

Biological Significance of TYK2 in Cytokine Signaling Cascades

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, serves as a critical mediator in cytokine signaling cascades that regulate innate and adaptive immunity. Unlike other JAK kinases (JAK1–3), TYK2 uniquely associates with receptors for interleukin-12 (IL-12), IL-23, type I interferons (IFN-α/β), and IL-10 [1] [4]. Upon cytokine binding, TYK2 activates downstream signal transducer and activator of transcription (STAT) proteins—particularly STAT1–4—which dimerize and translocate to the nucleus to drive gene expression. For example:

  • IL-12/IL-23 Pathway: TYK2 phosphorylates STAT3/STAT4, promoting T-helper 17 (Th17) and Th1 cell differentiation [1] [8].
  • Type I IFN Pathway: TYK2-JAK1 complexes activate STAT1/STAT2, inducing antiviral responses [1] [7].
  • IL-10 Pathway: TYK2 enables anti-inflammatory signaling via STAT3 [4].

Structurally, TYK2 contains a regulatory pseudokinase domain (JH2) adjacent to the catalytic kinase domain (JH1). The JH2 domain autoinhibits JH1 activity; disrupting this interaction via allosteric inhibitors offers a therapeutic strategy [3] [7]. Table 1 summarizes key TYK2-dependent pathways and their immunological roles.

Table 1: Core Cytokine Pathways Mediated by TYK2

CytokineReceptor ComplexSTAT EffectorsImmunological Function
IL-12IL-12Rβ1/β2STAT4Th1 differentiation, IFNγ production
IL-23IL-23R/IL-12Rβ1STAT3Th17 maintenance, IL-17 secretion
Type I IFNIFNAR1/IFNAR2STAT1/STAT2Antiviral defense, MHC-I upregulation
IL-6IL-6R/gp130STAT3Acute-phase inflammation, B-cell maturation
IL-10IL-10R1/IL-10R2STAT3Anti-inflammatory signaling

Rationale for Targeting TYK2 in Autoimmune and Inflammatory Diseases

Dysregulated TYK2 signaling underlies pathogenesis across autoimmune diseases due to hyperactivation of pro-inflammatory cytokine axes. Genetic and preclinical evidence highlights its centrality:

  • Genetic Studies: A loss-of-function TYK2 variant (P1104A) reduces lupus (SLE), psoriasis, and Crohn’s disease risk by >30% in human carriers [5]. TYK2 deficiency in mice confers resistance to experimental autoimmune encephalomyelitis (EAE), colitis, and psoriasis [1] [8].
  • Disease Mechanisms: In psoriasis, IL-23/TYK2/STAT3 axis overactivation expands pathogenic Th17 cells, driving IL-17/IL-22 release and keratinocyte hyperproliferation [4] [7]. In SLE, uncontrolled type I IFN signaling amplifies autoreactive B-cell responses [5] [7].
  • Cross-Disease Relevance: TYK2 integrates signals from IL-12 (Th1), IL-23 (Th17), and IFN-I pathways, positioning it as a master regulator in rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and type 1 diabetes (T1D) [5] [8]. Table 2 synthesizes key evidence supporting TYK2 inhibition.

Table 2: Genetic and Preclinical Evidence for TYK2 Targeting

Disease ModelKey FindingsSource
Psoriasis (imiquimod-induced)TYK2-KO mice: Reduced IL-17/IL-22, normalized keratinocytes [1]
Collagen-induced arthritisTYK2-KO mice: Attenuated joint inflammation, cartilage erosion [4]
Type 1 diabetes (NOD mice)TYK2-KO: Suppressed autoreactive CD8+ T cells, delayed diabetes onset [8]
Human genetic studiesTYK2 P1104A variant: Protective against SLE, IBD, psoriasis [5]

Emergence of Selective TYK2 Inhibitors in Pharmacological Research

First-generation pan-JAK inhibitors (e.g., tofacitinib) block ATP-binding sites in JH1 domains but lack selectivity, leading to dose-limiting toxicities [3] [7]. To enhance precision, recent drug development focuses on allosteric inhibitors targeting the TYK2 JH2 domain. This strategy exploits structural uniqueness in TYK2-JH2, minimizing off-target effects on JAK1–3 [3] [6]:

  • Deucravacitinib (BMS-986165): The first FDA-approved TYK2 inhibitor (2022) binds JH2 with 100× selectivity over JAK1. It stabilizes the JH2-JH1 inhibitory interaction, blocking receptor-mediated activation [3] [7].
  • Deuterated Analogs: Compounds like Tyk2-IN-18-d3 incorporate deuterium at metabolically vulnerable sites to improve pharmacokinetics. Deuterium’s kinetic isotope effect reduces oxidative metabolism, extending half-life and bioavailability [6].
  • Chemical Optimization: Tyk2-IN-18-d3 evolved from scaffold modifications of early inhibitors (e.g., compound 30 in [3]). Deuterating the methylpyridazine core enhances metabolic stability while preserving nanomolar affinity for TYK2-JH2 (IC₅₀: <30 nM for IL-23/IFNα inhibition) [6]. Table 3 compares next-generation TYK2 inhibitors.

Table 3: Profile of Selective TYK2 JH2 Inhibitors

CompoundChemical FeaturesTYK2 IC₅₀Selectivity vs. JAK1Primary Indications
DeucravacitinibBicyclic heptafluoropropyl sulfamide0.2 nM>200-foldPsoriasis, PsA
Tyk2-IN-18-d3Deuterated N-(methyl-d₃)pyridazine-3-carboxamide<30 nM*>100-foldSLE, IBD, Psoriasis
Zasocitinib (TAK-279)Pyrimidine carboxamide<0.1 nM>60-foldPsoriasis, RA
BMS-986202Pyrimidine-based1.3 nM>150-foldPsoriasis (Phase II)

*Cellular IC₅₀ for IL-23/IFNα pathways [6]

Properties

Product Name

Tyk2-IN-18-d3

IUPAC Name

N-[5-(3,3,3-trideuteriopropanoyl)-4-[[(4R)-2,4,5-trimethyl-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C23H26N8O2

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C23H26N8O2/c1-5-17(32)15-11-25-18(27-23(33)13-6-7-13)10-16(15)26-22-21-14(8-9-24-22)20-19(12(2)30(21)3)28-31(4)29-20/h8-13H,5-7H2,1-4H3,(H2,24,25,26,27,33)/t12-/m1/s1/i1D3

InChI Key

DCIRJCDOGCAJNJ-LBBMYNEISA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(C(C4=NN(N=C34)C)C)C)NC(=O)C5CC5

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N([C@@H](C4=NN(N=C34)C)C)C)NC(=O)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.